![molecular formula C12H7BrN2OS2 B2559305 N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 313404-36-3](/img/structure/B2559305.png)
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are synthesized by coupling substituted 2-amino benzothiazoles with various other compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .Chemical Reactions Analysis
The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound and its substituents .Scientific Research Applications
- Benzothiazole derivatives have been investigated for their antitumor activity. N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide could be explored as a potential anticancer agent due to its structural features and potential interactions with cellular targets .
- Flurbiprofen, a derivative of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, is a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory, analgesic, and antipyretic properties make it useful for treating conditions like osteoarthritis .
- Benzothiazole compounds have demonstrated antibacterial effects. Further exploration of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide’s antibacterial potential could be valuable .
- Benzothiazole derivatives have been studied for their anticonvulsant activity. Investigating N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide’s effects on neuronal excitability could provide insights into its therapeutic potential .
- Benzothiazoles exhibit antifungal properties. N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might be evaluated for its antifungal efficacy against specific fungal strains .
- 2-Aminobenzothiazoles, including N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, serve as versatile synthetic intermediates. Researchers can use them to create various fused heterocyclic compounds, potentially leading to novel drugs .
Anticancer Properties
Anti-inflammatory and Analgesic Effects
Antibacterial Activity
Anticonvulsant Properties
Antifungal Applications
Synthetic Intermediates and Drug Development
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide is a compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as other thiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might affect pathways related to inflammation, microbial growth, or tumor progression . The compound could potentially influence these pathways by interacting with key enzymes or receptors, thereby altering their activity and downstream effects.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . This suggests that N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide might also have favorable ADME properties, which could contribute to its potential as a therapeutic agent.
Result of Action
Based on the known activities of similar thiazole derivatives, it can be inferred that this compound might have anti-inflammatory, antimicrobial, or antitumor effects . These effects could result from the compound’s interaction with its targets and its influence on relevant biochemical pathways.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of many compounds . Therefore, these factors might also influence the action of N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFSBOJNWOHWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.